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Compound of Interest

Compound Name: c-Met-IN-17

Cat. No.: B15574924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of c-Met-IN-17, a

potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document consolidates

available quantitative data, details key experimental methodologies, and visualizes the relevant

biological pathways and workflows to support further research and development efforts.

Core Biological Activity: Potent Inhibition of c-Met
Kinase
c-Met-IN-17 has been identified as a potent, ATP-competitive, type-III inhibitor of the c-Met

kinase.[1][2][3] Its inhibitory activity has been quantified against both the wild-type (WT)

enzyme and the D1228V mutant, a clinically relevant variant.

Table 1: In Vitro Biochemical Potency of c-Met-IN-17
Target Assay Format IC50 (μM) Reference

c-Met (Wild-Type)
ADP-Glo Kinase

Assay
0.031 [1]

c-Met (D1228V

Mutant)

ADP-Glo Kinase

Assay
0.068 [1]
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In Vivo Pharmacokinetics
Pharmacokinetic studies in Wistar rats have demonstrated that c-Met-IN-17 possesses

excellent bioavailability.[1] Following intravenous administration, the compound exhibits

favorable pharmacokinetic properties, suggesting its potential for in vivo applications.

Table 2: In Vivo Pharmacokinetic Parameters of c-Met-
IN-17 in Wistar Rats

Route of
Administrat
ion

Dose
(mg/kg)

Clearance
(Cl)
(mL/min/kg)

Volume of
Distribution
(Vss_obs)
(L/kg)

Bioavailabil
ity (%)

Reference

Intravenous

(i.v.)
0.5 60 4.6 100 [1]

Experimental Protocols
The following sections detail the methodologies employed to characterize the biological activity

of c-Met-IN-17.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™
Assay)
This assay quantifies the enzymatic activity of c-Met kinase by measuring the amount of ADP

produced during the phosphorylation reaction.

Materials:

Recombinant human c-Met kinase (wild-type and D1228V mutant)

c-Met-IN-17

ATP

Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
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Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare serial dilutions of c-Met-IN-17 in kinase assay buffer.

In a 384-well plate, add the c-Met kinase, the test compound (c-Met-IN-17) or vehicle

control, and the kinase substrate.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

In Vivo Pharmacokinetic Study in Wistar Rats
This study design is typical for assessing the pharmacokinetic profile of a novel compound.

Materials and Methods:

Male Wistar rats
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c-Met-IN-17 formulated for intravenous administration (e.g., in a solution of DMSO, PEG300,

and saline)

Blood collection supplies (e.g., heparinized tubes)

LC-MS/MS system for bioanalysis

Procedure:

Administer c-Met-IN-17 to a cohort of Wistar rats via intravenous injection at a dose of 0.5

mg/kg.

Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2,

4, 8, and 24 hours).

Process the blood samples to separate plasma.

Extract c-Met-IN-17 from the plasma samples.

Quantify the concentration of c-Met-IN-17 in the plasma samples using a validated LC-

MS/MS method.

Perform pharmacokinetic analysis using appropriate software to determine parameters such

as clearance (Cl) and volume of distribution (Vss).

Signaling Pathways and Mechanisms
The diagrams below illustrate the c-Met signaling pathway, the mechanism of action of c-Met-
IN-17, and a typical experimental workflow.
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Compound Synthesis
of c-Met-IN-17

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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